
9-Ethyl-3-methyl-1,6-dinitro-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Ethyl-3-methyl-1,6-dinitro-9H-carbazole is a chemical compound with the molecular formula C14H11N3O4. It belongs to the class of carbazole derivatives, which are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-3-methyl-1,6-dinitro-9H-carbazole typically involves the nitration of 9-ethyl-3-methylcarbazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and careful temperature control is necessary to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.
Analyse Des Réactions Chimiques
Types of Reactions
9-Ethyl-3-methyl-1,6-dinitro-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens or sulfonic acids can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated or sulfonated carbazole derivatives.
Applications De Recherche Scientifique
9-Ethyl-3-methyl-1,6-dinitro-9H-carbazole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 9-Ethyl-3-methyl-1,6-dinitro-9H-carbazole involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of various biological pathways, including those involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Ethyl-3,6-dinitro-9H-carbazole
- 9-Methyl-3,6-dinitro-9H-carbazole
- 9-Butyl-3,6-dinitro-9H-carbazole
Uniqueness
9-Ethyl-3-methyl-1,6-dinitro-9H-carbazole is unique due to the presence of both ethyl and methyl groups on the carbazole ring, along with the dinitro substitution. This specific substitution pattern imparts distinct chemical and physical properties to the compound, making it suitable for specialized applications in organic electronics and pharmaceuticals.
Propriétés
Numéro CAS |
818376-83-9 |
|---|---|
Formule moléculaire |
C15H13N3O4 |
Poids moléculaire |
299.28 g/mol |
Nom IUPAC |
9-ethyl-3-methyl-1,6-dinitrocarbazole |
InChI |
InChI=1S/C15H13N3O4/c1-3-16-13-5-4-10(17(19)20)8-11(13)12-6-9(2)7-14(15(12)16)18(21)22/h4-8H,3H2,1-2H3 |
Clé InChI |
CRIGNQQLUJRIIN-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C(=CC(=C3)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


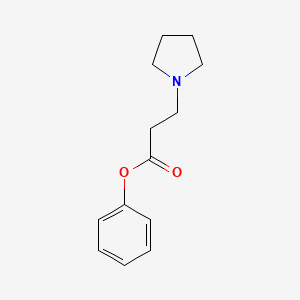
![N-[1-(4-Fluorophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14222714.png)
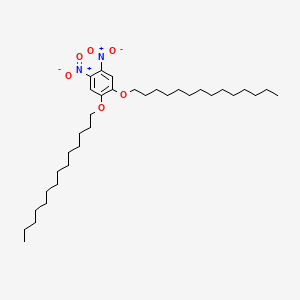
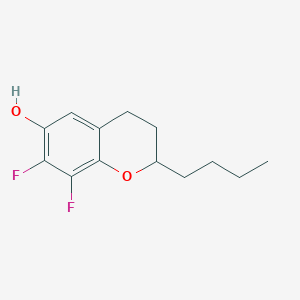
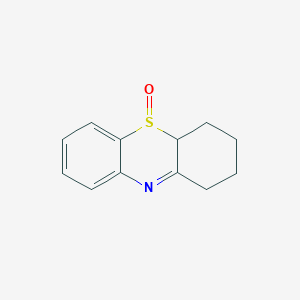
silane](/img/structure/B14222762.png)
![Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl-](/img/structure/B14222768.png)
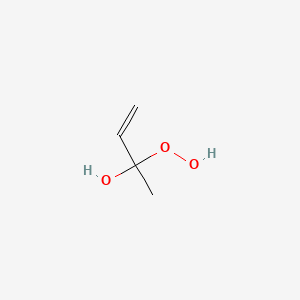
![Benzenesulfonamide, 4-[3-(3-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14222786.png)
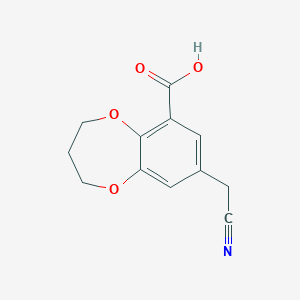
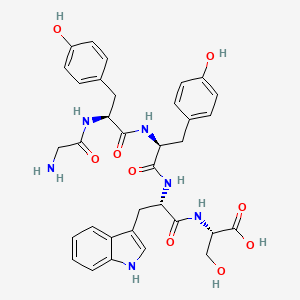
![Acetamide, N-[(4-chlorophenyl)thio]-](/img/structure/B14222807.png)
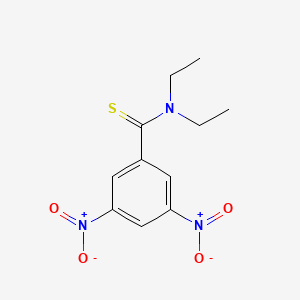
![2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole](/img/structure/B14222822.png)
